(2R)-4-amino-2-hydroxy-4-oxobutanoic acid

Overview

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, and conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and spectral data. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications

Microbial Synthesis

(2R)-4-amino-2-hydroxy-4-oxobutanoic acid can be produced through microbial synthesis. This process involves the derivation and selection of active microbial producers and the development of their cultivation conditions. The microbial synthesis route is significant for producing this compound on a large scale for various applications .

Biochemical Reagent

This compound has been used as a specific biochemical reagent. It’s particularly useful in the analysis of enzymes such as aconitate hydratase and isocitrate dehydrogenase. Its role as a reagent is crucial for understanding enzyme mechanisms and kinetics .

Disease Prevention and Treatment

There is increasing evidence that (2R)-4-amino-2-hydroxy-4-oxobutanoic acid can be used as a promising substance for the prevention and treatment of certain diseases. This application is based on its biochemical properties and the ability to interact with biological pathways .

Immune System Regulation

The compound plays a role in the immune system, particularly in the regulation of T cells. It can be used to enhance immune regulation by selective stimulation of regulatory T cells, which is crucial for developing therapies for autoimmune diseases .

Metabolic Studies

As an intermediate of the tricarboxylic acid (TCA) cycle, (2R)-4-amino-2-hydroxy-4-oxobutanoic acid is important for metabolic studies. It helps in understanding the metabolic pathways and energy production in aerobic organisms .

Plant Tissue Analysis

This compound accumulates in significant quantities in the tissues of plants from the Crassulacea family. Studying its concentration and role in plant tissues can provide insights into plant metabolism and stress responses .

Synthetic Chemistry

In synthetic chemistry, (2R)-4-amino-2-hydroxy-4-oxobutanoic acid can be used as a starting material and intermediate for the synthesis of various complex molecules. Its versatility in chemical reactions makes it valuable for creating new compounds .

Pharmacological Research

Due to its biological activity, (2R)-4-amino-2-hydroxy-4-oxobutanoic acid is of interest in pharmacological research. It can be used to develop new drugs and therapeutic agents, especially in the context of diseases where metabolic pathways are targeted .

Mechanism of Action

Target of Action

The primary target of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid, also known as (2R,6R)-hydroxynorketamine (HNK), is the NMDA receptor on GABAergic interneurons . This receptor plays a crucial role in synaptic plasticity and memory function.

Mode of Action

(2R)-4-amino-2-hydroxy-4-oxobutanoic acid acts by antagonizing the NMDA receptors, leading to disinhibition of afferents to glutamatergic principal neurons and an increase in extracellular glutamate levels . This compound also reduces rapid glutamate release at some synapses .

Biochemical Pathways

The compound affects the glutamatergic system , which is involved in most aspects of normal brain function, including cognition, memory, and learning . The reduction in glutamate release is mediated by a retrograde adenosinergic feedback mechanism .

Pharmacokinetics

As a peptide, (2R)-4-amino-2-hydroxy-4-oxobutanoic acid has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . It undergoes extensive proteolytic cleavage, resulting in a short plasma half-life .

Result of Action

The molecular and cellular effects of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid’s action include a decrease in presynaptic activity and glutamate release . This leads to changes in neuronal signaling, which may contribute to its rapid antidepressant action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-4-amino-2-hydroxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTYFXMXRFYCHM-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033690 | |

| Record name | (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-4-amino-2-hydroxy-4-oxobutanoic acid | |

CAS RN |

82310-91-6 | |

| Record name | (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

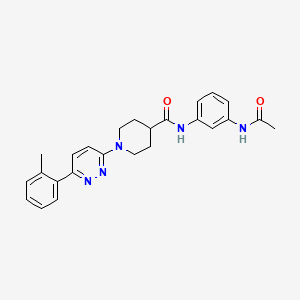

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide](/img/structure/B2919352.png)

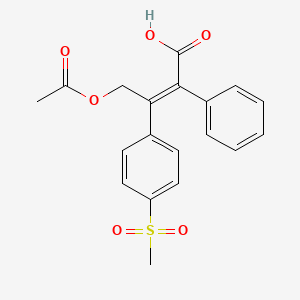

![8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2919354.png)

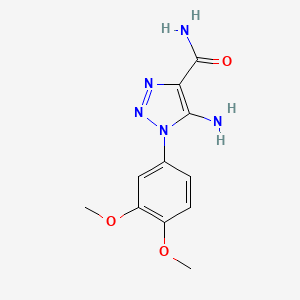

![4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2919365.png)

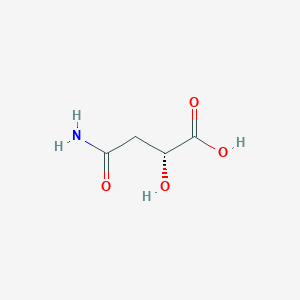

![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)